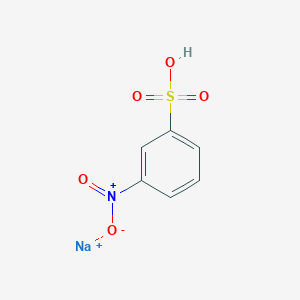
Sortin2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sortin2 is a sorting inhibitor. It increases lateral root occurrence by acting upstream from the morphological marker of lateral root primordium formation, the mitotic activity.
Aplicaciones Científicas De Investigación
Mejora del tráfico endocítico
Se ha encontrado que Sortin2 mejora el tráfico endocítico hacia la vacuola en Saccharomyces cerevisiae . Este efecto es más probable que se produzca a nivel de la fusión de las vías secretora y endocítica . La especificidad de this compound sobre el sistema de endomembranas lo sitúa como un potente modulador biológico para la biología celular .
Modulación de la orientación de las proteínas
This compound es un compuesto sintético que afecta la orientación de las proteínas hacia la vacuola en Saccharomyces cerevisiae . Interfiere con la entrega vacuolar de proteínas en plantas y levaduras . Las características críticas de la estructura de this compound necesarias para la bioactividad sugieren un bolsillo de unión que puede reconocer dos extremos de this compound .
Impacto en la biogénesis de la vacuola y el desarrollo de la raíz
En plántulas de Arabidopsis, la aplicación de Sortin1 y -2 condujo a defectos reversibles en la biogénesis de la vacuola y el desarrollo de la raíz . Se encontró que Sortin1 redirige el destino vacuolar de la carboxipeptidasa Y vegetal .
Mecanismo De Acción
Sortin2, also known as “2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid”, “SMSF0018560”, “5-[[5-(3-Chlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-3-thiazolidineethanesulfonic acid”, “2-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid”, or “MFCD01955026”, is a synthetic compound known to modulate protein trafficking .
Target of Action
The primary target of this compound is the endomembrane system, specifically the endocytic trafficking pathway . It affects the targeting of proteins to the vacuole, a key compartment of the endomembrane system .
Mode of Action
This compound enhances endocytic trafficking towards the vacuole . It interferes with the delivery of proteins, such as the vacuolar protein carboxypeptidase Y (CPY), triggering its secretion . The effect of this compound depends on structural features of the molecule, suggesting compound specificity .
Biochemical Pathways
This compound primarily affects the endocytic process, a pivotal function in uni- and multi-cellular organisms . It enhances the endocytic transport pathway, most likely at the level where secretory and endocytic pathways are merged . This modulation allows for better understanding of the endomembrane system mechanisms and their regulation .
Pharmacokinetics
It is known that this compound is a low mass compound , which could potentially influence its absorption, distribution, metabolism, and excretion.
Result of Action
This compound’s action results in enhanced endocytic trafficking towards the vacuole . This leads to changes in protein delivery to various cellular compartments of the endomembrane system . In Saccharomyces cerevisiae, for example, it triggers the secretion of the vacuolar protein CPY .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, in yeast, endocytosis towards the vacuole is faster in the presence of this compound .
Propiedades
IUPAC Name |
2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5S3/c17-11-3-1-2-10(8-11)13-5-4-12(23-13)9-14-15(19)18(16(24)25-14)6-7-26(20,21)22/h1-5,8-9H,6-7H2,(H,20,21,22)/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKZYGAOTUDVNI-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sortin2 in plants?
A1: this compound functions by enhancing endocytic trafficking towards the vacuole in plant cells. [, , , ] This means it influences the movement of proteins and other molecules within the cell, ultimately leading to their degradation in the vacuole. This process has been linked to lateral root formation in Arabidopsis thaliana, highlighting its role in plant development. You can find more information in these papers: , , ,
Q2: How does this compound's effect on endocytic trafficking differ from the known influence of auxin on lateral root formation?
A2: While both this compound and auxin influence lateral root development, they do so through distinct pathways. This compound promotes lateral root formation independently of the auxin receptor complex SCF(TIR). [, ] This suggests an alternative pathway for regulating this developmental process, potentially offering new avenues for research and manipulation of plant root architecture.
Q3: What is the role of phosphatidylinositol 4-kinases (PI4Ks) in the this compound-mediated lateral root formation?
A3: Research shows that PI4KIIIβ1 and PI4KIIIβ2, enzymes responsible for phosphatidylinositol 4-phosphate (PI4P) biosynthesis, are crucial for this compound-driven lateral root organogenesis. [] this compound appears to alter PI4P abundance at both the plasma membrane and endosomal compartments, impacting endocytic trafficking and ultimately influencing lateral root development.
Q4: Are the effects of this compound on plant cells reversible?
A4: Yes, studies in Arabidopsis thaliana demonstrate that the phenotypic effects of this compound are reversible upon drug removal. [] This reversibility highlights its potential as a valuable tool for controlled and temporary manipulation of cellular processes in research settings.
Q5: Beyond plants, has this compound shown activity in other organisms?
A5: Yes, this compound has demonstrated similar effects on endocytic trafficking in Saccharomyces cerevisiae (baker’s yeast). [, , ] This indicates a conserved mechanism of action across different eukaryotic organisms, suggesting broader implications for cellular biology research beyond plants. Here you can find more information: ,
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
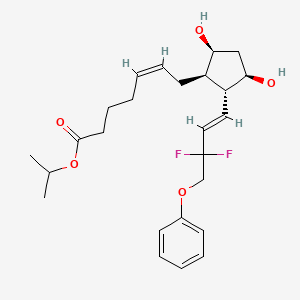


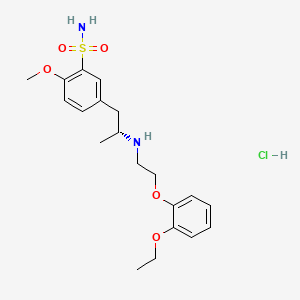



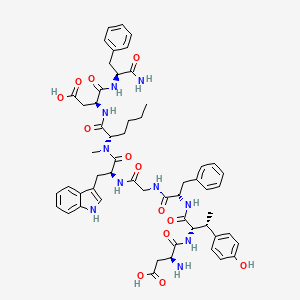


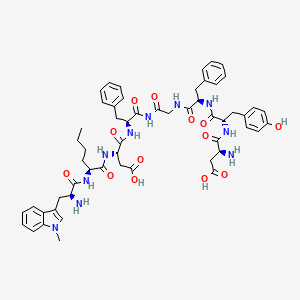
![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)
